3-[(2S)-morpholin-2-yl]propanoic acid
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Overview
Description
3-[(2S)-morpholin-2-yl]propanoic acid is a chiral compound with the molecular formula C7H13NO3 It is characterized by the presence of a morpholine ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-morpholin-2-yl]propanoic acid typically involves the reaction of morpholine with a suitable propanoic acid derivative. One common method is the condensation of morpholine with 3-bromopropanoic acid under basic conditions, followed by purification to obtain the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is typically purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of sustainable solvents and catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-morpholin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-[(2S)-morpholin-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2S)-morpholin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride
- 3-[(4-hydroxyphenyl)amino]propanoic acid
- 2-amino-3-(phenylamino)propanoic acid
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and stability .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-[(2S)-morpholin-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
UMYVUUWWXGDGCP-LURJTMIESA-N |
Isomeric SMILES |
C1CO[C@H](CN1)CCC(=O)O |
Canonical SMILES |
C1COC(CN1)CCC(=O)O |
Origin of Product |
United States |
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